molecular formula C12H13F3N2O B7867483 (4-Amino-3-trifluoromethylphenyl)-pyrrolidin-1-yl-methanone

(4-Amino-3-trifluoromethylphenyl)-pyrrolidin-1-yl-methanone

Cat. No.: B7867483
M. Wt: 258.24 g/mol
InChI Key: VRIYVTHTDGYDML-UHFFFAOYSA-N
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Description

(4-Amino-3-trifluoromethylphenyl)-pyrrolidin-1-yl-methanone is a chemical compound known for its unique structure and properties. It contains a trifluoromethyl group, an amino group, and a pyrrolidine ring, making it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-3-trifluoromethylphenyl)-pyrrolidin-1-yl-methanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-amino-3-trifluoromethylbenzaldehyde and pyrrolidine.

    Condensation Reaction: The aldehyde group of 4-amino-3-trifluoromethylbenzaldehyde reacts with pyrrolidine under acidic or basic conditions to form the corresponding imine.

    Reduction: The imine is then reduced to the desired methanone using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-3-trifluoromethylphenyl)-pyrrolidin-1-yl-methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

    Oxidation: Oxidized derivatives such as ketones and carboxylic acids.

    Reduction: Reduced derivatives such as alcohols and amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

(4-Amino-3-trifluoromethylphenyl)-pyrrolidin-1-yl-methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique pharmacological properties.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Amino-3-trifluoromethylphenyl)-pyrrolidin-1-yl-methanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-trifluoromethylphenol
  • 4-Amino-3-trifluoromethylpyrazole
  • 2-Amino-5-hydroxybenzotrifluoride

Uniqueness

(4-Amino-3-trifluoromethylphenyl)-pyrrolidin-1-yl-methanone stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the pyrrolidine ring contributes to its structural rigidity and potential biological activity.

Properties

IUPAC Name

[4-amino-3-(trifluoromethyl)phenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O/c13-12(14,15)9-7-8(3-4-10(9)16)11(18)17-5-1-2-6-17/h3-4,7H,1-2,5-6,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRIYVTHTDGYDML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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